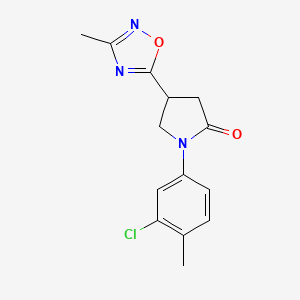
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H14ClN3O2 and its molecular weight is 291.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a chloro-methylphenyl group and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15ClN4O2 |
| Molecular Weight | 304.75 g/mol |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities. These include:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives have been reported to have IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Antimicrobial Properties : Oxadiazole derivatives are known for their antibacterial and antifungal activities. They have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds can inhibit pro-inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
The precise mechanism of action for this specific compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cellular signaling and cancer progression .
- Receptor Modulation : The compound may modulate various receptors involved in signaling pathways related to cell proliferation and apoptosis.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
Anticancer Activity
A study evaluated the anticancer properties of several oxadiazole derivatives, including the target compound. It was found that the compound exhibited significant cytotoxicity against a panel of human cancer cell lines with varying IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.12 |
| CaCo-2 | 8.45 |
| MCF-7 | 6.78 |
These results suggest that the compound has potential as an anticancer agent.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against both gram-positive and gram-negative bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The results indicate that the compound has moderate antibacterial activity.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-3-4-11(6-12(8)15)18-7-10(5-13(18)19)14-16-9(2)17-20-14/h3-4,6,10H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGDXQYBQOOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














